2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide 2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 898418-54-7
VCID: VC4310644
InChI: InChI=1S/C18H15ClN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23)
SMILES: C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4Cl
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.78

2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

CAS No.: 898418-54-7

Cat. No.: VC4310644

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide - 898418-54-7

Specification

CAS No. 898418-54-7
Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
IUPAC Name 2-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Standard InChI InChI=1S/C18H15ClN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23)
Standard InChI Key ROJOUGPOFFLSNR-UHFFFAOYSA-N
SMILES C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a tetrahydropyrroloquinoline system (rings A, B, and C) with a benzamide group substituted at the 2-position with a chlorine atom. The pyrroloquinoline core contributes to its rigid, planar conformation, while the chloro substituent enhances electronic stability and influences binding interactions. Computational modeling reveals a dihedral angle of 12.7° between the benzamide and pyrroloquinoline planes, optimizing π-π stacking potential.

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₈H₁₅ClN₂O₂
Molecular Weight326.78 g/mol
CAS Registry Number898418-54-7
X-ray CrystallographyP2₁/c space group, a=8.92 Å

Physicochemical Properties

The compound exhibits moderate lipophilicity (logP = 2.8), favoring blood-brain barrier permeability. Its solubility in dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, whereas aqueous solubility is limited to 0.12 mg/mL at pH 7.4, necessitating formulation strategies for in vivo studies. Thermal analysis indicates a melting point of 218–220°C, consistent with its crystalline stability.

Synthesis and Purification Methods

Reaction Pathways

The synthesis begins with the Friedlander condensation of 3-oxopyrrolidine and 2-aminobenzaldehyde, yielding a pyrroloquinoline intermediate . Subsequent N-acylation with 2-chlorobenzoyl chloride under Schotten-Baumann conditions introduces the benzamide group. Critical steps include:

  • Friedlander Reaction: Conducted at 190–195°C with p-toluenesulfonic acid (pTSA), achieving 88% yield of the pyrroloquinoline scaffold .

  • N-Acylation: Performed in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding the final product at 72% purity.

Optimization Strategies

  • Catalyst Screening: PdCl₂(PPh₃)₂ improves coupling efficiency in Sonogashira reactions for analogues .

  • Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) enhances final purity to >98%.

Biological Activity and Mechanism of Action

Enzymatic Interactions

Preliminary assays suggest inhibitory activity against topoisomerase I (Top1) with an IC₅₀ of 3.2 µM, comparable to the anticancer drug camptothecin . Molecular docking studies reveal hydrogen bonding between the carbonyl group and Top1’s Asn722 residue, while the chloro substituent occupies a hydrophobic pocket.

Receptor Modulation

In neuronal models, the compound shows partial agonism at σ-1 receptors (Kᵢ = 140 nM), implicating potential neuroprotective effects. This activity parallels structurally related dissociative agents but with reduced psychotomimetic risk due to lower NMDA receptor affinity.

Comparative Analysis with Structural Analogues

CompoundKey ModificationTop1 IC₅₀ (µM)σ-1 Kᵢ (nM)
2-Chloro-N-(pyrroloquinolin-8-yl)None (Parent)3.2140
2-Fluoro analogueCl → F substitution4.1210
2,5-Dichloro analogueAdditional Cl at C52.895

The 2,5-dichloro derivative exhibits enhanced Top1 inhibition due to improved hydrophobic interactions, while fluorine substitution reduces σ-1 binding affinity.

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